trans-Stilbenoxid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trans-stilbene oxide has been achieved through various methods, including the epoxidation of trans-stilbene using different catalysts and conditions. One notable method involves the use of mesoporous Mn-MCM-41 and Zr–Mn-MCM-41 molecular sieves as catalysts, which have demonstrated high selectivity and efficiency in the epoxidation process, yielding trans-stilbene oxide with impressive selectivity and yield under liquid phase reaction conditions (Selvaraj et al., 2005).

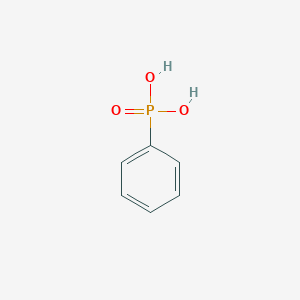

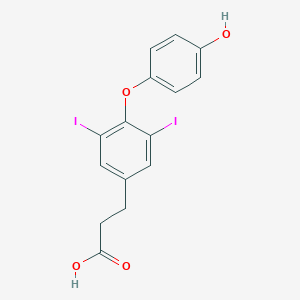

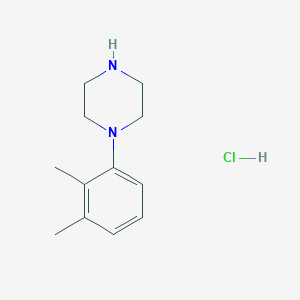

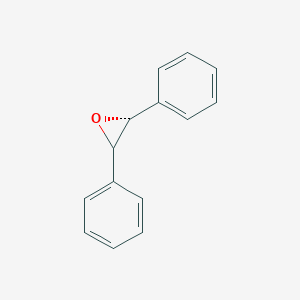

Molecular Structure Analysis

The molecular structure of trans-stilbene oxide is characterized by the presence of an epoxide ring, which is a three-membered cyclic ether, attached to a trans-configured stilbene backbone. This structure imparts unique chemical properties to the compound, such as its reactivity towards nucleophiles and its role as an intermediate in various organic transformations.

Chemical Reactions and Properties

trans-Stilbene oxide undergoes a variety of chemical reactions, exploiting its epoxide functionality. It can participate in ring-opening reactions with nucleophiles, leading to the formation of diols, or undergo rearrangements under acidic conditions. Its reactivity has been explored in the context of phosphinylidene reactions, where it can yield trans-stilbene and hydroxyphosphonate derivatives through reaction with phenyl- and cyclohexylphosphinylidenes (Nakayama et al., 1975).

Wissenschaftliche Forschungsanwendungen

Katalyse in der organischen Synthese

trans-Stilbenoxid: wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet. Seine Rolle in der Katalyse ist signifikant, insbesondere bei Epoxidierungsreaktionen, bei denen es als Substrat fungiert. Die Verbindung wurde in umweltfreundlichen heterogenen Katalyse-Systemen verwendet, wie z. B. Kobaltoxid/reduziertem Graphenoxid-Verbundwerkstoffen, die eine hohe Umwandlung und Selektivität gegenüber der trans-Stilbenepoxidierung aufweisen .

Pharmazeutische Zwischenprodukte

Die Epoxidgruppe in This compound ist eine wertvolle Einheit in der pharmazeutischen Chemie. Sie kann weiteren chemischen Transformationen unterzogen werden, um eine Reihe von bioaktiven Molekülen zu produzieren, darunter nicht-steroidale synthetische Östrogene wie Diethylstilbestrol .

Materialwissenschaft

In der Materialwissenschaft findet This compound aufgrund seiner lumineszierenden Eigenschaften Anwendung als Leuchtstoff und Szintillator. Dies macht es nützlich bei der Herstellung von Geräten, die ionisierende Strahlung detektieren oder messen .

Optische Anwendungen

Aufgrund seiner Fähigkeit, Licht auszustrahlen, wird This compound bei der Herstellung von Farbstofflasern und optischen Aufhellern verwendet. Diese Anwendungen nutzen die fluoreszierenden Eigenschaften der Verbindung, um die Helligkeit und Farbe von Materialien zu verbessern .

Synthese von Stilbenderivaten

This compound: dient als Ausgangsmaterial für die Synthese verschiedener Stilbenderivate. Diese Derivate werden durch Kreuzkupplungsreaktionen hergestellt und sind von Bedeutung bei der Bildung von bioaktiven natürlichen und synthetischen Strukturen .

Analytische Chemie

In der analytischen Chemie ist This compound an qualitativen und quantitativen Analysen beteiligt. Die biologische Aktivität seiner Derivate und ihre potenziellen Anwendungen als Konservierungsmittel, Antiseptika und Desinfektionsmittel sind von besonderem Interesse .

Umweltchemie

Die Rolle der Verbindung in umweltfreundlichen chemischen Prozessen ist bemerkenswert. So wird es beispielsweise in Reaktionen eingesetzt, die molekularen Sauerstoff als Oxidationsmittel verwenden, wodurch der Bedarf an schädlichen Chemikalien reduziert und grüne Chemie-Initiativen unterstützt werden .

Asymmetrische Synthese

This compound: ist auch in der asymmetrischen Synthese wichtig, wo es zur Herstellung chiraler Moleküle verwendet werden kann. Dies ist entscheidend bei der Herstellung von enantiomerenreinen Substanzen, die für die Entwicklung bestimmter Pharmazeutika unerlässlich sind .

Wirkmechanismus

Target of Action

It’s known that stilbenes, a class of compounds to which trans-stilbene oxide belongs, have been found to interact with various biological targets, including the nf-κb pathway .

Mode of Action

It’s known that stilbenes can regulate the nf-κb pathway through the phosphorylation of iκb, leading to its degradation and the release of nf-κb, which then translocates to the nucleus for the transcription of genes .

Biochemical Pathways

Stilbenes, including trans-Stilbene oxide, are known to affect several biochemical pathways. These include pathways involved in the regulation of fat metabolism, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . The compound’s interaction with these pathways can lead to various downstream effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .

Result of Action

It’s known that stilbenes can have beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .

Action Environment

The action, efficacy, and stability of trans-Stilbene oxide can be influenced by various environmental factors. For example, the presence of imidazole under irradiation with a white LED light source has been shown to enhance the enantioselective epoxidation of trans-Stilbene .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-diphenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCJQKUWGAZPFX-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315411 | |

| Record name | (R,R)-Stilbene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Aldrich MSDS] | |

| Record name | trans-Stilbene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

25144-18-7, 1439-07-2 | |

| Record name | (R,R)-Stilbene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25144-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stilbene oxide, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Stilbene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Stilbene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R,R)-Stilbene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-α,α-epoxydibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STILBENE OXIDE, (2R,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIG187ZROD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: trans-Stilbene oxide primarily interacts with two key enzyme families: epoxide hydrolases (EHs) and glutathione S-transferases (GSTs).

ANone:

- Spectroscopic Data:

- NMR: 1H NMR and 13C NMR data, along with lanthanide-induced shift analysis, have been used to determine the conformation of trans-stilbene oxide. [] The phenyl rings are found to be approximately perpendicular to the oxirane ring.

- Circular Dichroism: Studies have demonstrated that the circular dichroism of (+)-trans-stilbene oxide arises mainly from Coulombic interactions between the excitation moments of the two alkyl-phenyl chromophores. This analysis confirms the R,R-configuration for both asymmetric carbon atoms. []

ANone: This question requires further investigation as the provided research papers primarily focus on the biological activity, metabolism, and enzymatic interactions of trans-stilbene oxide. Information regarding its material compatibility, stability under various conditions, and specific applications beyond its role as a research tool or model substrate is limited within this dataset.

ANone: The research provided does not delve into specific computational studies or QSAR models developed for trans-stilbene oxide.

ANone: The provided research highlights some key SAR aspects of trans-stilbene oxide, primarily concerning its interaction with EHs and GSTs:

- Alkyl substituents on the double bond generally increase Vmax, with trans-β-propylstyrene oxide showing the highest turnover rate. []

- cis-Stilbene oxide and styrene oxide exhibit lower Km values than trans-stilbene oxide, indicating higher affinity for the enzyme. []

- Bulky substrates like benzo[a]pyrene 4,5-oxide and cholesterol 5,6α-oxide show little to no activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.